molecular formula C14H22ClNO3 B12857630 tert-Butyl O-benzyl-L-serinate hydrochloride

tert-Butyl O-benzyl-L-serinate hydrochloride

Cat. No.: B12857630
M. Wt: 287.78 g/mol
InChI Key: KRZCQGUIELEOOC-YDALLXLXSA-N
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Chemical Reactions Analysis

Types of Reactions: tert-Butyl O-benzyl-L-serinate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halides .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield alcohols or amines, and substitution may yield various substituted derivatives .

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl O-benzyl-L-serinate hydrochloride is used as a building block in peptide synthesis. It is particularly useful in the synthesis of glycopeptides and lipopeptides .

Biology: In biological research, the compound is used to study protein interactions and enzyme mechanisms. It serves as a substrate for various enzymatic reactions .

Medicine: In medicine, this compound is used in the development of peptide-based drugs. It is also used in the synthesis of amino-phospholipids, which have potential therapeutic applications .

Industry: In the industrial sector, the compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules .

Mechanism of Action

The mechanism of action of tert-Butyl O-benzyl-L-serinate hydrochloride involves its role as a protected amino acid in peptide synthesis. The tert-butyl and benzyl groups protect the hydroxyl and amino groups, respectively, during the synthesis process. These protecting groups can be selectively removed under specific conditions, allowing for the formation of desired peptide bonds .

Properties

Molecular Formula

C14H22ClNO3

Molecular Weight

287.78 g/mol

IUPAC Name

tert-butyl (2S)-2-amino-3-phenylmethoxypropanoate;hydrochloride

InChI

InChI=1S/C14H21NO3.ClH/c1-14(2,3)18-13(16)12(15)10-17-9-11-7-5-4-6-8-11;/h4-8,12H,9-10,15H2,1-3H3;1H/t12-;/m0./s1

InChI Key

KRZCQGUIELEOOC-YDALLXLXSA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](COCC1=CC=CC=C1)N.Cl

Canonical SMILES

CC(C)(C)OC(=O)C(COCC1=CC=CC=C1)N.Cl

Origin of Product

United States

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